

Technical Guide: Spectroscopic Identification of 12-Methyltridecanal

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Compound of Interest

Compound Name: 12-Methyltridecanal

Cat. No.: B128148

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Introduction

12-Methyltridecanal is a branched-chain fatty aldehyde that contributes to the characteristic aroma of various cooked meats and cheeses.[1][2] Its identification and characterization are crucial in flavor chemistry, food science, and potentially in the study of metabolic pathways where it may arise. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the unambiguous identification of **12-methyltridecanal**. The information presented is intended to assist researchers in the fields of analytical chemistry, natural product chemistry, and drug development.

Spectroscopic Data for 12-Methyltridecanal

The positive identification of **12-Methyltridecanal** relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While a complete set of publicly available, experimentally derived spectra for this specific compound is limited, this guide compiles the available data and provides expected spectral characteristics based on its chemical structure.

Chemical Structure and Properties

Property	Value	Reference
Chemical Formula	C ₁₄ H ₂₈ O	[3]
Molecular Weight	212.37 g/mol	[3]
CAS Number	75853-49-5	[3]
IUPAC Name	12-methyltridecanal	[3]
Smiles	<chem>CC(C)CCCCCCCCCCC=O</chem>	[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification.

Predicted Mass Spectrum Data

While experimentally obtained mass spectra are not readily available in public databases, predicted fragmentation data can be a useful guide.

m/z (Predicted)	Relative Intensity	Possible Fragment
212	Low	[M] ⁺ (Molecular Ion)
194	Moderate	[M-H ₂ O] ⁺
183	Moderate	[M-CHO] ⁺
169	Moderate	[M-C ₃ H ₇] ⁺ (Loss of isopropyl group)
57	High	[C ₄ H ₉] ⁺ (tert-Butyl cation, rearrangement)
43	High	[C ₃ H ₇] ⁺ (Isopropyl cation)
44	High	[CH ₂ =CHOH] ⁺ (McLafferty rearrangement)

Data is predicted based on common fragmentation patterns of long-chain aldehydes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds like **12-Methyltridecanal**.

1. Sample Preparation:

- For complex matrices (e.g., food samples), a solvent extraction (e.g., with dichloromethane or hexane) followed by a clean-up step like solid-phase extraction (SPE) is typically required.
- For pure or semi-pure samples, dissolve a small amount (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).

2. GC-MS Instrument and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) is suitable for separating the analyte from other components.
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 10 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 30-400.

3. Data Analysis:

- The retention time of the peak corresponding to **12-Methyltridecanal** is determined.
- The mass spectrum of this peak is then compared with reference spectra in databases (e.g., NIST, Wiley) and with the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The following table outlines the expected chemical shifts and multiplicities for the protons in **12-Methyltridecanal**.

Proton Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
H-1 (-CHO)	9.76	t	1H
H-2 (-CH ₂ CHO)	2.42	dt	2H
H-12 (-CH(CH ₃) ₂)	1.55	m	1H
H-13, H-14 (-CH(CH ₃) ₂)	0.86	d	6H
Other -CH ₂ -	1.2-1.4	m	~20H

¹³C NMR (Carbon-13 NMR) Data

The following table outlines the expected chemical shifts for the carbon atoms in **12-Methyltridecanal**.

Carbon Assignment	Chemical Shift (δ , ppm) (Predicted)
C-1 (-CHO)	202.9
C-2 (-CH ₂ CHO)	43.9
C-12 (-CH(CH ₃) ₂)	39.1
C-13, C-14 (-CH(CH ₃) ₂)	22.7
C-11 (-CH ₂ CH(CH ₃) ₂)	28.0
Other -CH ₂ -	22.1 - 32.0

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Probe: 5 mm BBFO probe.
- Temperature: 298 K.
- ¹H NMR:
 - Pulse program: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Spectral width: 12 ppm

- ^{13}C NMR:
 - Pulse program: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 240 ppm

3. Data Analysis:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and determine the multiplicities.
- Assign the peaks in both spectra to the corresponding atoms in the **12-Methyltridecanal** structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **12-Methyltridecanal**, the key absorptions are those of the aldehyde group and the alkyl chain.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2955-2850	Strong	C-H (alkyl)	Stretch
2820 and 2720	Medium	C-H (aldehyde)	Stretch (Fermi doublet)
1730-1715	Strong	C=O (aldehyde)	Stretch
1465	Medium	C-H (alkyl)	Bend (scissoring)
1385	Medium	C-H (alkyl)	Bend (rocking)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

- For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
- Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

2. FTIR Instrument and Parameters:

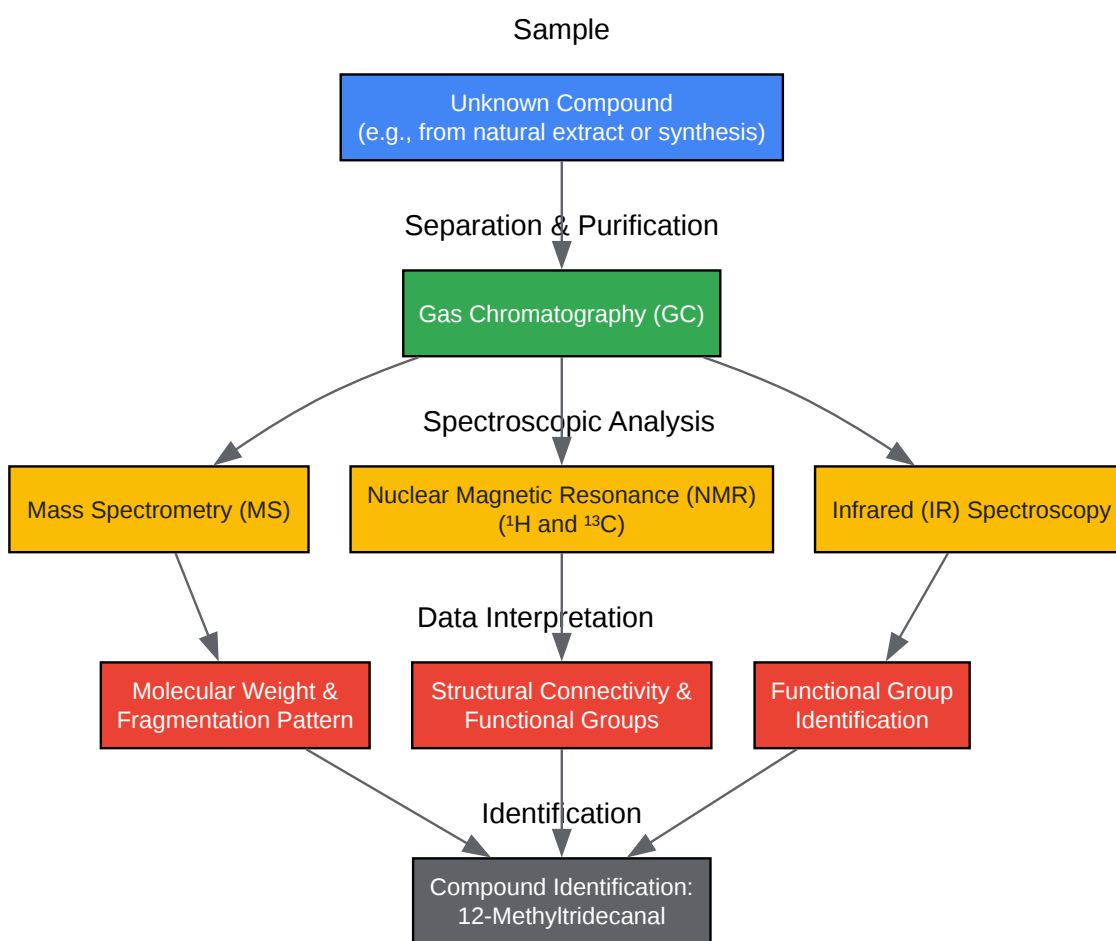
- Spectrometer: PerkinElmer Spectrum Two or equivalent.
- Detector: DTGS.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.

3. Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Compare the observed wavenumbers with the expected values for an aliphatic aldehyde.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic identification of a compound like **12-Methyltridecanal**.



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Caption: Workflow for Spectroscopic Identification.

Conclusion

The comprehensive analysis using a combination of mass spectrometry, ^1H and ^{13}C NMR, and infrared spectroscopy provides a robust framework for the unequivocal identification of **12-Methyltridecanal**. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in various scientific disciplines. The characteristic spectroscopic signatures, including the molecular ion and fragmentation pattern in MS, the distinct aldehyde proton signal in ^1H NMR, the carbonyl carbon resonance in ^{13}C NMR, and the strong carbonyl absorption in IR, collectively form a unique fingerprint for this important flavor compound.

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